molecular formula C17H17NO3 B5221535 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one

3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one

Cat. No. B5221535
M. Wt: 283.32 g/mol
InChI Key: HHDHYFWVOOMKRY-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one, also known as DAPK, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is primarily used in the field of neuroscience and has been found to have several important biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one involves its interaction with various cellular signaling pathways, including the MAP kinase pathway and the PI3 kinase pathway. 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one has been found to play a role in the regulation of these pathways, which in turn can affect the process of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one are primarily related to its role in regulating apoptosis. Specifically, 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one has been found to promote apoptosis in certain types of cells, while inhibiting apoptosis in others. This effect can be mediated through the interaction of 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one with various signaling pathways, as mentioned above.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one in lab experiments is its well-established role in apoptosis regulation. This makes it an ideal compound for studying the mechanisms underlying this process. However, one limitation of using 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one is that its effects can be highly context-dependent, meaning that its effects can vary depending on the specific type of cell or tissue being studied.

Future Directions

There are several potential future directions for research involving 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one. One area of interest is the development of new compounds that can modulate the activity of 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one, which could have important therapeutic implications. Additionally, further research is needed to fully understand the complex interactions between 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one and various signaling pathways, which could shed light on new mechanisms underlying apoptosis regulation. Finally, the role of 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one in other physiological processes, such as inflammation and immunity, is an area of active investigation.

Synthesis Methods

The synthesis of 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one can be achieved through several different methods, including the reaction of 2,5-dimethoxyaniline with phenylpropanone in the presence of a catalyst. Other methods involve the use of various reagents and solvents, and the precise method used can depend on the specific application of the compound.

Scientific Research Applications

3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one has been extensively studied in the field of neuroscience, where it has been found to play an important role in the regulation of neuronal cell death. Specifically, 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one has been found to be involved in the process of apoptosis, which is the programmed cell death that occurs in response to certain stimuli.

properties

IUPAC Name

(E)-3-(2,5-dimethoxyanilino)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-14-8-9-17(21-2)15(12-14)18-11-10-16(19)13-6-4-3-5-7-13/h3-12,18H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDHYFWVOOMKRY-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)N/C=C/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197146
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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